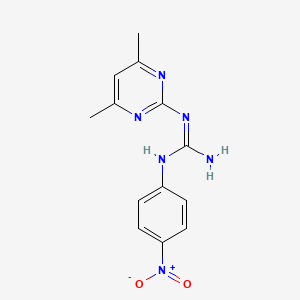![molecular formula C15H19NO3 B5910132 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, also known as DMHP, is a synthetic compound that belongs to the coumarin family of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mechanism of Action
The exact mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter systems by binding to specific receptors in the brain. It has been shown to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one in lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is its potential toxicity and side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one. One area of interest is in the development of more selective and potent analogs of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, which could have even greater potential for the treatment of neurological disorders. Another area of interest is in the study of the long-term effects of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one on behavior and physiology, particularly in relation to addiction and substance abuse.
Conclusion
In conclusion, 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic compound that has shown great promise for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high potency and selectivity for specific neurotransmitter systems make it a useful tool for studying the effects of these systems on behavior and physiology. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesis Methods
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with formaldehyde, followed by alkylation with propyl bromide and N,N-dimethylamine. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-5-10-8-14(18)19-15-11(10)6-7-13(17)12(15)9-16(2)3/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNXDAFYJKVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)